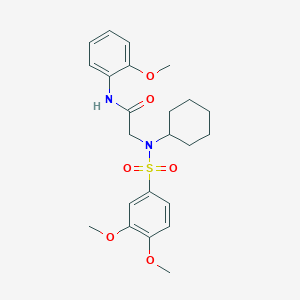
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide, also known as CDMA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. CDMA is a sulfonamide derivative that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CDMA.
Mecanismo De Acción
The mechanism of action of 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide is not fully understood, but scientific research has suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation (Gao et al., 2014; Li et al., 2015). 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression and are overexpressed in many types of cancer cells (Gao et al., 2014).
Biochemical and Physiological Effects
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models. Scientific research has demonstrated that 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide can reduce the levels of certain inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the blood of mice (Li et al., 2015). 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has also been shown to reduce the levels of certain enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage (Li et al., 2015).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has several advantages for lab experiments, including its relatively low toxicity and high solubility in water and organic solvents (Gao et al., 2014). However, 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide also has some limitations, including its relatively low stability in solution and its limited availability (Gao et al., 2014).
Direcciones Futuras
There are several potential future directions for research on 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide. One direction is to investigate the potential of 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide as a treatment for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to investigate the potential of 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide in combination with other drugs or therapies for the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide and its potential side effects.
Conclusion
In conclusion, 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide is a sulfonamide derivative that has potential applications in the field of medicine, specifically in the treatment of cancer. 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been synthesized using a specific method, and its mechanism of action is not fully understood. 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models, and it has several advantages and limitations for lab experiments. There are several potential future directions for research on 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide, including investigating its potential as a treatment for other diseases and understanding its mechanism of action and potential side effects.
Métodos De Síntesis
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been synthesized using a specific method that involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with cyclohexylamine, followed by the reaction of the resulting product with 2,4-dimethoxyphenylacetic acid. The final product is obtained after purification using column chromatography and recrystallization. This synthesis method has been reported in a scientific research article by Gao et al. (2014).
Aplicaciones Científicas De Investigación
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have potential applications in the field of medicine, specifically in the treatment of cancer. Scientific research has demonstrated that 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide can inhibit the growth of cancer cells, induce apoptosis, and reduce tumor volume in animal models (Gao et al., 2014; Li et al., 2015). 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has also been shown to have anti-inflammatory and analgesic effects in animal models (Li et al., 2015).
Propiedades
IUPAC Name |
2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-29-20-12-8-7-11-19(20)24-23(26)16-25(17-9-5-4-6-10-17)32(27,28)18-13-14-21(30-2)22(15-18)31-3/h7-8,11-15,17H,4-6,9-10,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCJPLVPAZJFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2OC)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

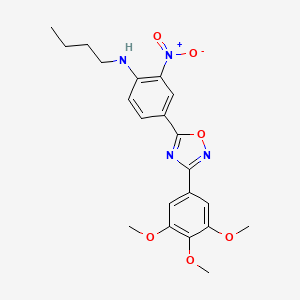
![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7693851.png)
![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)

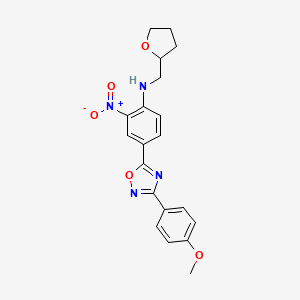

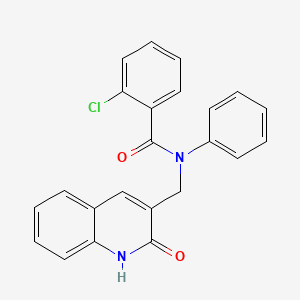
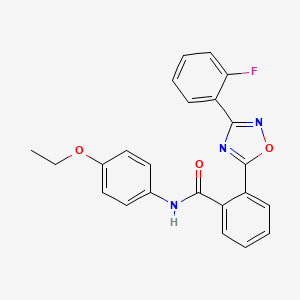
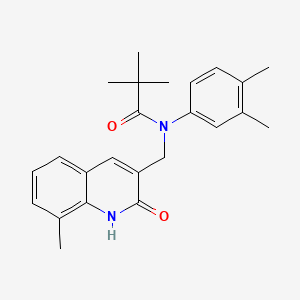
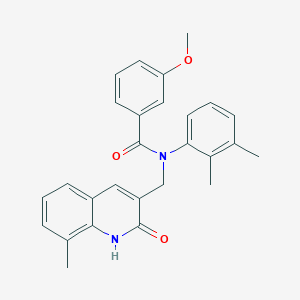
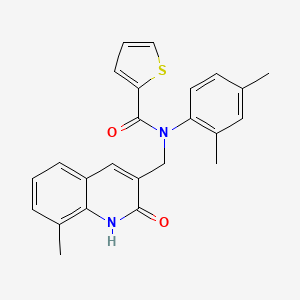
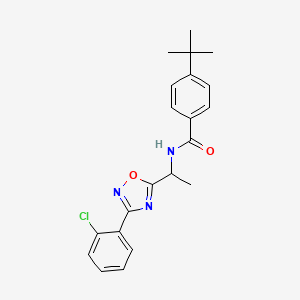
![2-[4-(Butylsulfamoyl)phenoxy]acetamide](/img/structure/B7693932.png)
